molecular formula C6H4BrN3O B1656788 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- CAS No. 54221-74-8

2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-

Cat. No.: B1656788
CAS No.: 54221-74-8
M. Wt: 214.02
InChI Key: QQLPMIJFVLAJMP-UHFFFAOYSA-N
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Description

“2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-” is a chemical compound . Imidazo[1,5-a]pyridine, a related compound, is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

The nitration of a related compound, 6-bromo-5-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, is accompanied by oxidation of the 5-methyl group to carboxy .

Biochemical Analysis

Biochemical Properties

The compound 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol has been found to be a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair . This interaction with DNA-PK suggests that the compound may play a significant role in biochemical reactions related to DNA repair and cell survival .

Cellular Effects

In cellular contexts, 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol has been shown to selectively inhibit the growth of certain cancer cells when combined with radiation . This suggests that the compound may influence cell function by affecting cell signaling pathways related to cell growth and survival .

Molecular Mechanism

At the molecular level, 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol acts as an inhibitor of DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By inhibiting DNA-PK, the compound may disrupt the repair of DNA damage, thereby sensitizing cells to DNA-damaging treatments such as radiation .

Temporal Effects in Laboratory Settings

The effects of 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol in laboratory settings have been observed over time. The compound has been shown to provide significant additional tumor cell killing in combination with radiation treatment

Dosage Effects in Animal Models

In animal models, the effects of 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol have been observed to vary with dosage . At non-toxic doses, the compound has been shown to provide significant additional tumor cell killing in combination with radiation treatment

Metabolic Pathways

Given its role as a DNA-PK inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in DNA repair .

Properties

IUPAC Name

4-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLPMIJFVLAJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229356
Record name 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-74-8
Record name 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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